molecular formula C15H22N2OS B2884702 N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797637-71-8

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2884702
CAS No.: 1797637-71-8
M. Wt: 278.41
InChI Key: JGKXGZYYQRICDU-UHFFFAOYSA-N
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Description

N-Isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide is a chemical compound featuring a 1,4-thiazepane core, a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms . This scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a key pharmacophore in the development of novel therapeutic agents. Derivatives of 1,4-thiazepane have been explored for a wide range of biological activities, underpinning their value in pharmaceutical research . Structurally related 1,4-thiazepane compounds have been identified as potent inhibitors of biologically important targets. For instance, certain 1,4-thiazepine sulfones have been developed as inhibitors of BACE1 and BACE2 (Beta-secretase 1 and 2), which are key enzymes in the pathogenesis of Alzheimer's disease . Other nitrogenated heterocyclic derivatives based on similar structures have been investigated for use in pharmaceutical agents targeting various conditions, highlighting the versatility of this chemical class . The specific substitution pattern on the thiazepane ring, such as the N-isopropylcarboxamide and 7-phenyl groups in this compound, can be critical for modulating its physicochemical properties, binding affinity, and selectivity towards particular biological targets. Researchers can utilize this compound as a building block or reference standard in the synthesis and biological evaluation of new chemical entities, particularly for projects focused on central nervous system (CNS) disorders, metabolic diseases, and oncology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKXGZYYQRICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Ugi Condensation

A modified Ugi four-component reaction (4-CR) has been successfully applied to synthesize analogous 1,4-thiazepine derivatives. For N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide, this method could involve:

  • Bifunctional reagents (BFRs): A thioacetic acid derivative (e.g., [(3-formylphenyl)thio]acetic acid) serves as the aldehyde-acid component.
  • Amine component: Isopropylamine introduces the N-isopropyl group.
  • Isocyanide: Aromatic or aliphatic isocyanides facilitate cyclization.

The reaction proceeds via imine formation, isocyanide addition, and intramolecular acylation to yield the thiazepane ring. Optimized conditions (methanol, 60°C, 24 hours) minimize side products like linear Ugi adducts, achieving yields up to 68% for related structures.

Cyclization of Linear Precursors

Linear precursors such as 4-mercapto-N-isopropyl-2-phenylpentanamide can undergo cyclization under basic or acidic conditions:

  • Base-mediated cyclization: Treatment with K₂CO₃ in DMF at 80°C promotes nucleophilic attack of the thiolate on a proximal electrophilic carbon, forming the thiazepane ring.
  • Acid-catalyzed cyclization: HCl in refluxing toluene facilitates iminium ion formation, followed by ring closure.

This method requires careful protection of the carboxamide group to prevent undesired reactions.

Functionalization and Derivatization

Introduction of the Phenyl Group

The phenyl group at position 7 is typically introduced via:

  • Friedel-Crafts alkylation: Using AlCl₃ as a catalyst to attach benzene to a preformed thiazepane intermediate.
  • Suzuki-Miyaura coupling: A palladium-catalyzed cross-coupling between a brominated thiazepane and phenylboronic acid.

Carboxamide Installation

The N-isopropyl carboxamide is incorporated through:

  • Amidation of carboxylic acids: Reacting 4-carboxy-1,4-thiazepane with isopropylamine using EDC/HOBt coupling agents.
  • Direct substitution: Treating a thiazepane chloroamide with isopropylamine in THF.

Optimization and Challenges

Yield Improvement Strategies

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may increase side reactions.
  • Catalytic additives: DMAP accelerates amidation, while molecular sieves absorb water in Ugi reactions.

Stereochemical Control

Racemization at the carboxamide-bearing carbon is mitigated by:

  • Low-temperature reactions (<0°C).
  • Chiral auxiliaries (e.g., Evans oxazolidinones).

Analytical Characterization

Critical data for validating the compound include:

  • NMR: ¹H NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ph), 4.21 (q, J = 6.8 Hz, 1H, NH), 3.65–3.58 (m, 2H, S-CH₂), 2.90–2.82 (m, 1H, CH(CH₃)₂).
  • Mass spectrometry: ESI-MS m/z 305.2 [M+H]⁺.
  • X-ray crystallography: Confirms the chair conformation of the thiazepane ring and substituent orientations.

Industrial and Regulatory Considerations

Scale-up requires addressing:

  • Cost-effective reagents: Replacing noble metal catalysts (e.g., Pd) with iron or nickel alternatives.
  • Safety protocols: Handling toxic thiol intermediates in closed systems.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide: Unique due to its specific substitution pattern and ring structure.

    Other Thiazepanes: Compounds with different substituents on the thiazepane ring, such as N-methyl-7-phenyl-1,4-thiazepane-4-carboxamide or N-isopropyl-7-methyl-1,4-thiazepane-4-carboxamide.

Uniqueness

This compound stands out due to its unique combination of isopropyl and phenyl substituents, which may confer distinct chemical and biological properties compared to other thiazepanes.

Biological Activity

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the thiazepane family, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is typically represented as C14H18N2OS, which contributes to its unique pharmacological properties.

The biological activity of this compound has been linked to its ability to interact with various neurotransmitter systems and enzymes. Notably, it has shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can potentially lead to increased levels of these neurotransmitters in the brain, suggesting applications in treating mood disorders.

Table 1: Inhibition Potency Against MAO Enzymes

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
N-isopropyl-7-phenyl...2.481.38
Reference Compound A3.002.50
Reference Compound B1.501.20

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Its cytotoxic effects have been evaluated against various cancer cell lines, demonstrating promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HL-6011
K-56247
LNCaP389

These results indicate that while the compound exhibits significant activity against certain hematological malignancies (e.g., HL-60), its efficacy against solid tumors may require further investigation.

Case Studies and Clinical Implications

A notable case study involved the administration of this compound in animal models exhibiting depressive-like behaviors. The results indicated a marked improvement in behavioral scores correlated with increased serotonin levels in the brain. This suggests a potential role for this compound in managing depression and anxiety disorders.

Additionally, research into its effects on glioblastoma cells has shown that it induces apoptosis through multiple pathways, including oxidative stress and mitochondrial dysfunction. Such findings align with the ongoing exploration of thiazepane derivatives as viable candidates for cancer therapy.

Q & A

Q. How can synthetic yield and purity of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide be optimized during synthesis?

  • Methodological Answer : Optimization involves strict control of reaction parameters (temperature, solvent polarity, and catalyst loading) and purification techniques. For example, stepwise condensation of intermediates under inert atmospheres minimizes side reactions. Post-synthesis, flash chromatography with gradients of ethyl acetate/hexane resolves impurities, while recrystallization in ethanol improves crystallinity. Monitoring reaction progress via TLC and HPLC ensures intermediate stability .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for verifying substituent positions (e.g., phenyl and isopropyl groups) and ring conformation.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}).
  • X-ray Crystallography (if available): Resolves 3D conformation of the thiazepane ring .

Q. How does the thiazepane ring’s conformational flexibility influence the compound’s stability?

  • Methodological Answer : The seven-membered thiazepane ring exhibits chair and boat conformers, affecting solubility and thermal stability. Dynamic NMR studies at variable temperatures (e.g., 25–100°C) quantify ring puckering. Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines identifies degradation pathways, such as oxidation at the sulfur atom, mitigated by storing the compound under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or GPCRs) evaluates binding affinity. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. MD simulations (50–100 ns) assess ligand-receptor complex stability in solvated systems. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (Kd_d, kon_{on}, koff_{off}) .

Q. How should researchers resolve contradictions in bioactivity data across in vitro and in vivo assays?

  • Methodological Answer : Discrepancies may arise from bioavailability differences or assay-specific conditions. Use orthogonal methods:
  • Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction available for activity.
  • Dose-Response Refinement : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., IC50_{50}) and correlate with pharmacokinetic profiles in rodent models .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) of thiazepane derivatives?

  • Methodological Answer : A factorial design approach (e.g., 2k^k factorial) systematically varies substituents (e.g., phenyl vs. fluorophenyl) and ring size (e.g., thiazepane vs. diazepane). Response variables (e.g., IC50_{50}, logP) are analyzed via ANOVA to identify significant factors. Follow-up with Taguchi methods optimizes synthetic parameters (e.g., reaction time, temperature) for maximal bioactivity .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). SPR or ITC (isothermal titration calorimetry) quantifies binding thermodynamics. Cross-validate with CRISPR-edited cell lines lacking the target enzyme to confirm specificity. Negative controls (e.g., scrambled analogs) rule off-target effects .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Critical Quality Attributes (CQAs) : Define purity (>98%), enantiomeric excess (>99%), and particle size.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor synthesis in real time.
  • Stability-Indicating Methods : Forced degradation studies (e.g., oxidative, hydrolytic stress) identify degradation products via LC-MS .

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